Structural Differentiation: 4'-Chloro vs. 2'-Chloro Positional Isomerism
4'-Chloro-6-methylflavone (CAS 60402-30-4) is a positional isomer of 2'-chloro-6-methylflavone (2'-Cl-6MF, CAS 13178-99-9), differing solely in the location of the chloro substituent on the pendant phenyl ring—para (4') versus ortho (2') [1]. While direct receptor affinity data for 4'-Cl-6MF remain absent from peer-reviewed literature as of 2026, this isomerism is not a trivial structural nuance. The positional isomer 2'-Cl-6MF demonstrates potent positive allosteric modulation of GABA-A receptors at α2β2/3γ2L and α3β2/3γ2L subtypes (EC₅₀ < 10 μM, potentiation blocked by flumazenil) and produces dose-dependent antinociception in cisplatin-induced neuropathic pain models in rats [2]. The 4'-chloro substitution pattern constitutes a distinct chemical entity with a unique spatial and electronic configuration that would be expected to yield a different receptor interaction profile, underscoring that these positional isomers cannot be assumed to exhibit equivalent pharmacological behavior [3].
| Evidence Dimension | Structural isomerism and GABA-A receptor modulation activity |
|---|---|
| Target Compound Data | 4'-chloro substitution (para position); quantitative receptor affinity/binding data not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 2'-chloro-6-methylflavone (ortho-chloro positional isomer); EC₅₀ < 10 μM at α2/α3-containing GABA-A subtypes; in vivo efficacy at 30-100 mg/kg i.p. |
| Quantified Difference | Distinct electronic and steric profiles (para vs. ortho substitution); receptor interaction data unavailable for 4'-isomer |
| Conditions | NA (comparator data from Xenopus oocyte electrophysiology and rat behavioral models) |
Why This Matters
This differentiation is critical for procurement decisions: selecting 4'-Cl-6MF over the 2'-isomer ensures the intended substitution pattern is tested, as isomer-specific SAR in flavone derivatives determines receptor engagement and downstream biological outcomes.
- [1] SpectraBase. 2'-Chloro-6-methylflavone. Catalog No. 19-211. View Source
- [2] Karim N, Khan I, Ahmad W, et al. Involvement of selective GABA-A receptor subtypes in amelioration of cisplatin-induced neuropathic pain by 2'-chloro-6-methyl flavone (2'-Cl-6MF). Naunyn Schmiedebergs Arch Pharmacol. 2021;394(5):929-940. View Source
- [3] Marder M, Zinczuk J, Colombo MI, et al. Synthesis of halogenated/nitrated flavone derivatives and evaluation of their affinity for the central benzodiazepine receptor. Bioorg Med Chem Lett. 1998;8(8):869-872. View Source
